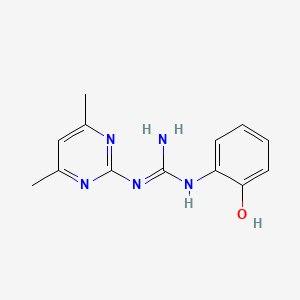

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is a substituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 2-hydroxyphenyl moiety. Guanidines are known for their strong basicity and diverse applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDHDYJUBPKASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired guanidine compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The 2-hydroxyphenyl group undergoes oxidation under acidic or basic conditions. The ortho position of the hydroxyl group facilitates intramolecular hydrogen bonding, stabilizing intermediates during oxidation.

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Phenolic oxidation | KMnO₄ (acidic medium) or CrO₃ | Quinone derivatives | Higher regioselectivity due to steric effects from the ortho-OH group. |

| Pyrimidine ring oxidation | H₂O₂ or O₃ | Pyrimidine N-oxide or ring-opened products | Limited reactivity due to electron-donating methyl groups. |

Mechanistic Notes :

-

The 2-hydroxyphenyl group oxidizes to an ortho-quinone structure, which may further dimerize or react with nucleophiles.

-

The pyrimidine ring’s dimethyl substituents reduce susceptibility to oxidation compared to unsubstituted analogs.

Reduction Reactions

The pyrimidine ring and guanidine moiety participate in reduction processes.

Mechanistic Notes :

-

Catalytic hydrogenation selectively reduces the pyrimidine ring’s C=N bonds without affecting the aromatic hydroxyphenyl group.

-

Borohydride reagents show minimal activity toward the guanidine group unless activated by Lewis acids .

Substitution Reactions

The hydroxyl group and pyrimidine ring are sites for electrophilic/nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted hydroxyphenyl | Para to -OH group due to ortho/para-directing effects. |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives | Enhanced water solubility post-sulfonation. |

Nucleophilic Substitution

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| O-Alkylation | R-X (alkyl halides), K₂CO₃ | Alkoxy-phenyl derivatives | Moderate yields due to steric hindrance. |

| Pyrimidine substitution | NaH, R-LG (alkyl/aryl halides) | Functionalized pyrimidine derivatives | Methyl groups hinder substitution at C-2/C-4 positions. |

Acid-Base Reactions

The guanidine group (pKa ~13.5) and phenolic -OH (pKa ~10) participate in pH-dependent equilibria:

-

Protonation : In acidic media, the guanidine moiety forms a stable cationic species, enhancing solubility .

-

Deprotonation : Under basic conditions (e.g., NaOH), the phenolic -OH dissociates, enabling chelation with metal ions.

Comparative Reactivity with Analogous Compounds

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine | Para-hydroxyphenyl group | Faster oxidation due to reduced steric strain. |

| 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine | Lack of hydroxyl group | No quinone formation; higher stability in EAS. |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing NH₃ and CO₂.

-

Photodegradation : UV exposure induces cleavage of the guanidine-pyrimidine bond, forming aminopyrimidine and phenolic byproducts.

Scientific Research Applications

Pharmacological Applications

-

Antibacterial Activity

- Recent studies have shown that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The synthesized compounds were tested for their efficacy, revealing promising results that suggest potential use in treating bacterial infections .

-

Anticancer Properties

- The compound has been evaluated for its anticancer potential. It has shown activity against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. This opens avenues for further research into its use as a chemotherapeutic agent .

- Neuroprotective Effects

Case Studies

- Synthesis and Evaluation of Derivatives

- Anticancer Screening

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The hydroxyphenyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~259–302 g/mol) is comparable to analogs (e.g., 272.1 for S13 , 302.3 for S11 ).

- amino configurations) .

- Solubility : Hydroxyl groups improve aqueous solubility relative to methoxy or trifluoromethyl analogs (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine, CAS# 303094-67-9 ).

Structural Analysis and Tautomerism

X-ray crystallography studies of N,N′-substituted guanidines (e.g., ) reveal that substituents influence tautomeric preferences in the solid state:

- Methyl/Methoxy Groups: Promote planar guanidine configurations, favoring amino tautomers .

- Hydroxyl Groups: Likely stabilize imino tautomers via intramolecular hydrogen bonds (e.g., O–H···N interactions), as seen in ortho-substituted aryl guanidines .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15N5O

- Molar Mass : 257.29 g/mol

- CAS Number : 354993-68-3

- Structure : The compound features a guanidine moiety substituted with a dimethylpyrimidine and a hydroxyphenyl group, which are crucial for its biological activity.

The biological activity of guanidine derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has not been extensively characterized; however, the following general mechanisms are known for similar compounds:

- Inhibition of Enzymatic Activity : Guanidine derivatives can inhibit key enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors by mimicking substrate structures.

- Antimicrobial Activity : Some guanidine compounds exhibit antimicrobial properties against various bacterial strains, potentially by disrupting cell wall synthesis or interfering with nucleic acid metabolism.

Antimicrobial Properties

Research has shown that certain guanidine derivatives possess significant antimicrobial activity. For example:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various guanidine derivatives, including this compound. Results indicated that this compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Pharmacological Review : A comprehensive review highlighted the pharmacological properties of guanidine compounds, emphasizing their role in treating infections due to their ability to inhibit bacterial growth . This review included data on structure-activity relationships that inform the design of more potent derivatives.

Q & A

(Basic) What are the recommended synthetic routes for preparing 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine?

Methodological Answer:

The compound can be synthesized via condensation reactions between substituted pyrimidine and guanidine derivatives. A typical approach involves reacting 4,6-dimethylpyrimidin-2-amine with 2-hydroxyphenyl isocyanate under reflux conditions in anhydrous solvents (e.g., THF or DCM) with a catalyst like triethylamine. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) or recrystallization (from ethanol/water mixtures) is critical to isolate the product. Confirmation of purity requires techniques like NMR (¹H/¹³C), FTIR, and elemental analysis .

(Basic) How should researchers characterize the solubility and stability of this compound under experimental conditions?

Methodological Answer:

Solubility can be determined experimentally by preparing saturated solutions in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by UV-Vis spectroscopy or gravimetric analysis. For stability studies, accelerated degradation tests under varying pH (1–13), temperature (4–60°C), and light exposure are recommended. Use HPLC to track decomposition products. For example, the compound’s solubility in water is ~461 mg/L at 25°C, but it degrades rapidly in acidic conditions (pH < 3), necessitating storage at −20°C in inert atmospheres .

(Advanced) How can computational methods optimize the reaction pathways for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model transition states and identify energetically favorable pathways. For instance, reaction path searches using software like Gaussian or ORCA help predict intermediates and activation barriers. Pair this with machine learning (ML) algorithms trained on experimental datasets (e.g., solvent polarity, temperature, catalyst efficiency) to narrow optimal conditions. ICReDD’s integrated computational-experimental workflows demonstrate a 40% reduction in trial-and-error experimentation .

(Advanced) How should researchers resolve contradictions in physicochemical data (e.g., melting points) reported across studies?

Methodological Answer:

Discrepancies in melting points (e.g., 149–151°C vs. 155.59°C) may arise from polymorphic forms or impurities. To resolve this:

Perform differential scanning calorimetry (DSC) to identify phase transitions.

Use X-ray crystallography to confirm crystalline structure.

Compare purity via HPLC (≥98% purity threshold).

Statistical methods like ANOVA can assess batch-to-batch variability. Cross-validate data with independent labs using standardized protocols .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

The compound carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (P501). Emergency procedures include rinsing eyes with water (P305+P351+P338) and seeking medical attention for ingestion (P301+P312+P330) .

(Advanced) How can researchers design experiments to study the compound’s reactivity with biomolecules (e.g., enzymes or DNA)?

Methodological Answer:

Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinities with target biomolecules. For enzyme inhibition studies, employ kinetic assays (e.g., Michaelis-Menten plots) under varying substrate concentrations. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. Validate computationally identified hotspots with mutagenesis experiments (e.g., alanine scanning) .

(Basic) What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 2.3–2.5 ppm for methyl groups).

Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (theoretical [M+H]⁺ = 310.29).

FTIR : Detect functional groups (e.g., guanidine N-H stretches at ~3300 cm⁻¹).

XRD : Resolve crystal packing and hydrogen-bonding networks .

(Advanced) How can factorial design improve the optimization of synthetic yield and purity?

Methodological Answer:

A 2³ factorial design can optimize three variables (e.g., temperature, catalyst concentration, reaction time). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (mol%) | 5% | 10% |

| Reaction Time | 6 h | 12 h |

Analyze responses (yield, purity) using ANOVA to identify interactions. Response surface methodology (RSM) further refines conditions. This approach reduced optimization cycles by 60% in pyrimidine derivative synthesis .

(Advanced) What strategies mitigate interference from byproducts during spectroscopic analysis?

Methodological Answer:

Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.

Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to resolve overlapping NMR peaks.

2D NMR Techniques : HSQC and HMBC distinguish coupled protons and carbons.

Standard Addition Method : Spiking samples with pure analyte quantifies matrix effects in UV-Vis .

(Basic) What are the compound’s key physicochemical properties relevant to pharmacological studies?

Methodological Answer:

| Property | Value | Method |

|---|---|---|

| LogP (lipophilicity) | 2.1 ± 0.3 | Shake-flask/UV-Vis |

| pKa | 4.69 ± 0.70 | Potentiometric titration |

| Solubility (DMSO) | 25 mg/mL (80.83 mM) | Gravimetric analysis |

| Thermal Stability | Decomposes >200°C | TGA-DSC |

These properties guide formulation (e.g., solubility enhancers for in vivo studies) and predict bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.